

The Discovery and Historical Synthesis of 2-Benzoylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

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This technical guide provides an in-depth exploration of **2-Benzoylcyclohexanone**, a significant β -diketone in organic synthesis. The document covers its discovery, historical synthesis routes, physicochemical properties, and detailed experimental protocols. Particular emphasis is placed on the elucidation of its synthesis pathways and keto-enol tautomerism through diagrams and structured data.

Introduction and Physicochemical Properties

2-Benzoylcyclohexanone ($C_{13}H_{14}O_2$) is a dicarbonyl compound featuring a benzoyl group attached to the alpha-carbon of a cyclohexanone ring.^[1] As a 1,3-diketone, its chemistry is dominated by the acidic proton at the central carbon and its existence as a tautomeric mixture of keto and enol forms. This structural feature makes it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.^{[2][3]}

Quantitative Data Summary

The fundamental physicochemical properties of **2-Benzoylcyclohexanone** are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	2-benzoylcyclohexan-1-one	[1]
CAS Number	3580-38-9	[1] [4]
Molecular Formula	C ₁₃ H ₁₄ O ₂	[1]
Molecular Weight	202.25 g/mol	[1] [4]
Melting Point	88-91 °C	[4]
Appearance	Solid	[4]
InChI Key	YTVQIZRDLKWECQ- UHFFFAOYSA-N	[1] [4]

Historical Synthesis and Discovery

While a singular "discovery" event for **2-Benzoylcyclohexanone** is not prominently documented, its synthesis is deeply rooted in the development of classical organic reactions for forming carbon-carbon bonds and introducing acyl groups alpha to a carbonyl. The primary historical methods revolve around the acylation of cyclohexanone enolates or their synthetic equivalents.

Direct Enolate Acylation

The most direct conceptual approach is the acylation of a pre-formed cyclohexanone enolate with an acylating agent like benzoyl chloride. However, this method is fraught with challenges, including:

- O-acylation vs. C-acylation: The enolate is an ambident nucleophile, and reaction at the oxygen atom to form an enol ester is a significant competing pathway.
- Polyacetylation: The product, **2-Benzoylcyclohexanone**, is more acidic than the starting cyclohexanone, leading to the formation of a new enolate that can be further acylated.
- Self-condensation: The strong bases (e.g., alkoxides) used to form the enolate can promote aldol-type self-condensation of the starting ketone.

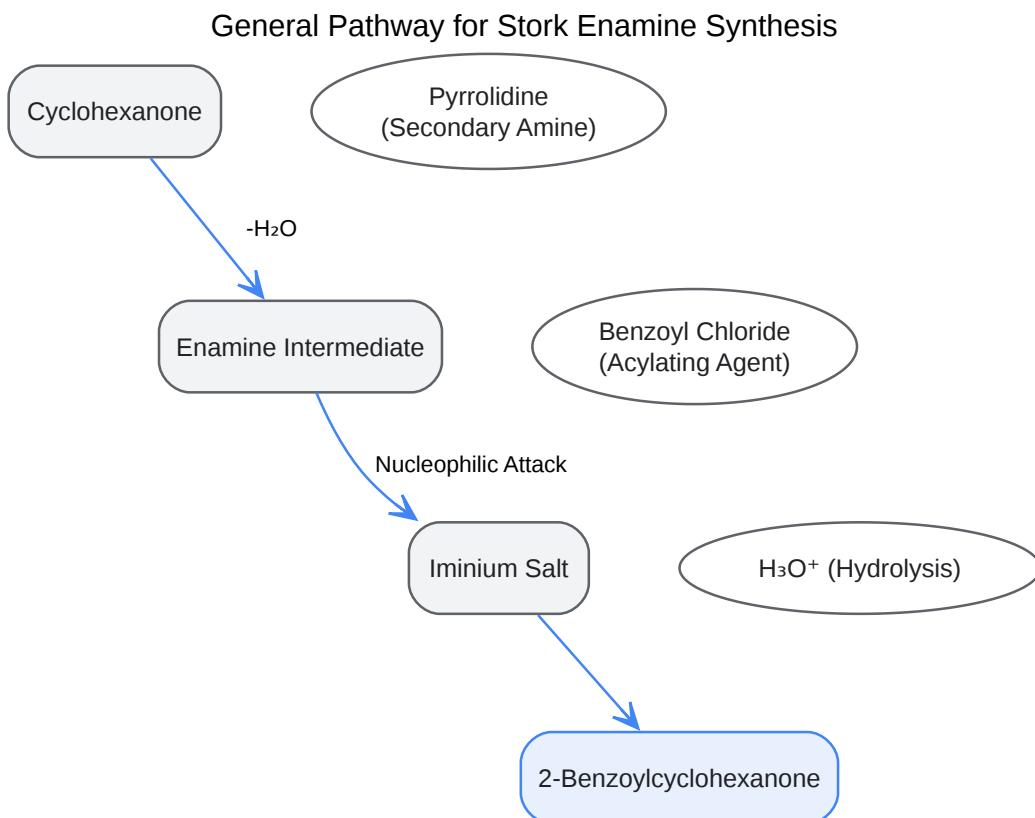
Controlling reaction conditions, such as the choice of counter-ion, solvent, and temperature, is critical to favor the desired C-acylation product, but yields can be variable.

The Stork Enamine Synthesis: A Landmark Advancement

A more controlled and widely adopted historical method is the Stork Enamine Synthesis, developed by Gilbert Stork in 1954.^[5] This strategy provides a milder and more selective route for the α -acylation of ketones.^{[5][6][7]} The process involves three key stages:

- Enamine Formation: Cyclohexanone is reacted with a secondary amine (commonly pyrrolidine or morpholine) to form a nucleophilic enamine.^{[5][8]}
- Acylation: The enamine, a neutral and highly reactive enolate equivalent, attacks the electrophilic benzoyl chloride. This C-acylation step forms an intermediate iminium salt.^{[7][9]}
- Hydrolysis: The iminium salt is readily hydrolyzed with dilute acid to yield the final **2-Benzoylcyclohexanone** product and regenerate the secondary amine.^{[6][7]}

The Stork enamine approach largely overcomes the issues of O-acylation and polyacetylation, making it a superior and historically significant method for preparing **2-Benzoylcyclohexanone** and other 1,3-diketones.^[7]



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Caption: Stork Enamine Synthesis pathway for **2-Benzoylcyclohexanone**.

Experimental Protocols

The following provides a generalized, illustrative protocol for the synthesis of **2-Benzoylcyclohexanone** via the Stork enamine acylation method, based on established chemical principles.

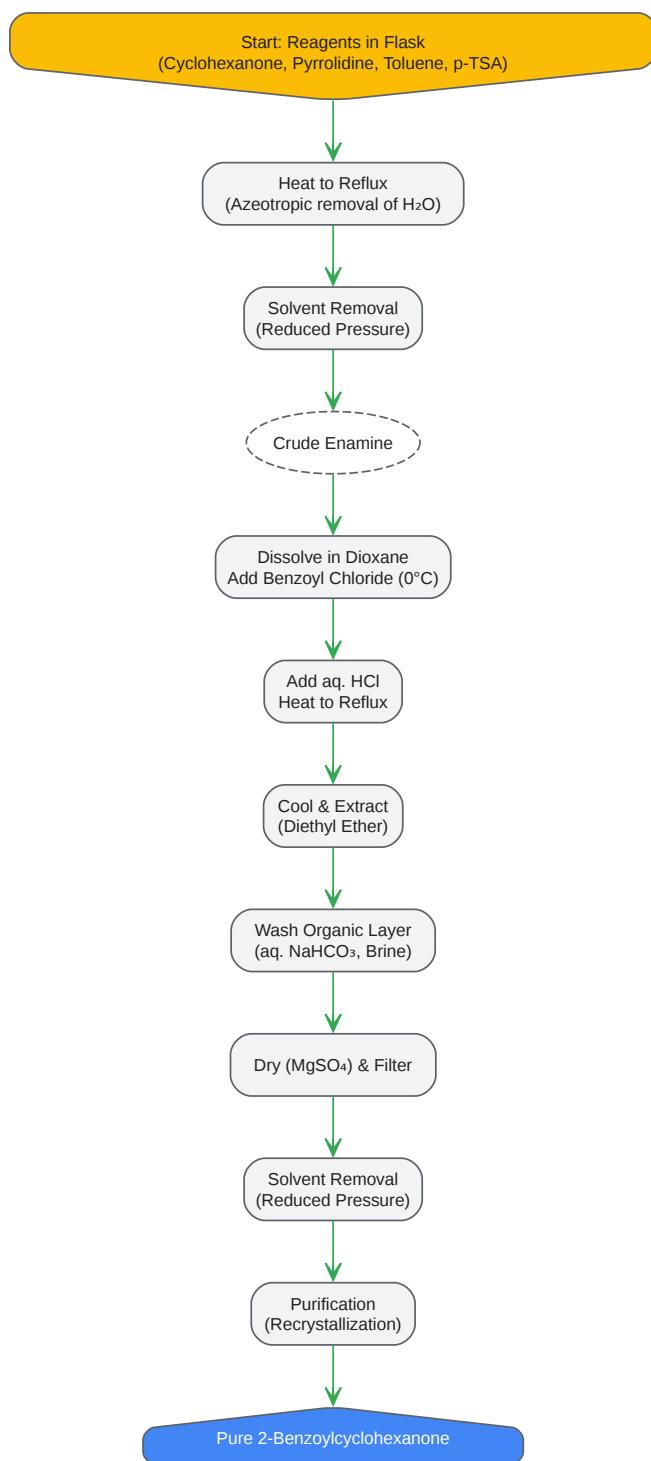
Synthesis of 1-(1-Cyclohexen-1-yl)pyrrolidine (Enamine Intermediate)

- Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux condenser.
- Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and a suitable solvent such as benzene or toluene.
- Reaction: The mixture is heated to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.
- Monitoring: The reaction is monitored by observing the amount of water collected. The reaction is complete when no more water is formed.
- Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Acylation of the Enamine and Hydrolysis

- Acylation: The crude enamine from the previous step is dissolved in an aprotic solvent (e.g., dioxane or THF). The solution is cooled in an ice bath. Benzoyl chloride (1.0 eq) is added dropwise with stirring. An intermediate iminium salt precipitates.
- Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period, followed by the addition of an aqueous acid solution (e.g., 10% HCl). The mixture is then heated at reflux for approximately 1 hour to ensure complete hydrolysis of the iminium salt.
- Extraction: The mixture is cooled to room temperature and transferred to a separatory funnel. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).
- Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure **2-Benzoylcyclohexanone**.

Experimental Workflow: Synthesis and Purification

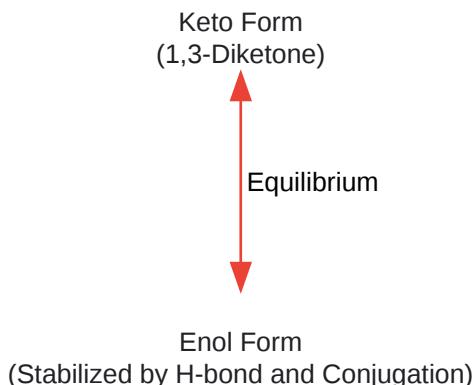
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Caption: Experimental workflow for the synthesis of **2-Benzoylcyclohexanone**.

Keto-Enol Tautomerism

A defining characteristic of **2-Benzoylcyclohexanone** is its existence in a dynamic equilibrium between the keto and enol forms.^[10] The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the benzoyl carbonyl oxygen, as well as by conjugation of the C=C double bond with the phenyl ring. Studies have shown that in aprotic solvents, **2-Benzoylcyclohexanone** exists almost entirely in its enolized form.^[11] In aqueous solutions, the enol content is still substantial, reaching over 40%.^[11] This equilibrium is fundamental to the compound's reactivity, as both tautomers can participate in different reaction pathways.

Keto-Enol Tautomerism of 2-Benzoylcyclohexanone



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Caption: Equilibrium between the keto and enol tautomers.

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